molecular formula C21H25N3O4S B4655863 4-(ETHANESULFONYL)-2-(4-PHENYLPIPERAZINE-1-CARBONYL)-2,3-DIHYDRO-1,4-BENZOXAZINE

4-(ETHANESULFONYL)-2-(4-PHENYLPIPERAZINE-1-CARBONYL)-2,3-DIHYDRO-1,4-BENZOXAZINE

Cat. No.: B4655863
M. Wt: 415.5 g/mol
InChI Key: NVEFNMWZSHGRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(ETHANESULFONYL)-2-(4-PHENYLPIPERAZINE-1-CARBONYL)-2,3-DIHYDRO-1,4-BENZOXAZINE is a complex organic compound with a unique structure that combines elements of benzoxazine, piperazine, and ethanesulfonyl groups

Preparation Methods

The synthesis of 4-(ETHANESULFONYL)-2-(4-PHENYLPIPERAZINE-1-CARBONYL)-2,3-DIHYDRO-1,4-BENZOXAZINE typically involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

4-(ETHANESULFONYL)-2-(4-PHENYLPIPERAZINE-1-CARBONYL)-2,3-DIHYDRO-1,4-BENZOXAZINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(ETHANESULFONYL)-2-(4-PHENYLPIPERAZINE-1-CARBONYL)-2,3-DIHYDRO-1,4-BENZOXAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

When compared to similar compounds, 4-(ETHANESULFONYL)-2-(4-PHENYLPIPERAZINE-1-CARBONYL)-2,3-DIHYDRO-1,4-BENZOXAZINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 10-(4-Phenylpiperazine-1-carbonyl)-10H-phenothiazine
  • 10-(4-Phenylpiperazine-1-carbonyl)acridin-9(10H)-ones

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their properties and applications.

Properties

IUPAC Name

(4-ethylsulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-2-29(26,27)24-16-20(28-19-11-7-6-10-18(19)24)21(25)23-14-12-22(13-15-23)17-8-4-3-5-9-17/h3-11,20H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEFNMWZSHGRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(ETHANESULFONYL)-2-(4-PHENYLPIPERAZINE-1-CARBONYL)-2,3-DIHYDRO-1,4-BENZOXAZINE
Reactant of Route 2
Reactant of Route 2
4-(ETHANESULFONYL)-2-(4-PHENYLPIPERAZINE-1-CARBONYL)-2,3-DIHYDRO-1,4-BENZOXAZINE
Reactant of Route 3
Reactant of Route 3
4-(ETHANESULFONYL)-2-(4-PHENYLPIPERAZINE-1-CARBONYL)-2,3-DIHYDRO-1,4-BENZOXAZINE
Reactant of Route 4
Reactant of Route 4
4-(ETHANESULFONYL)-2-(4-PHENYLPIPERAZINE-1-CARBONYL)-2,3-DIHYDRO-1,4-BENZOXAZINE
Reactant of Route 5
Reactant of Route 5
4-(ETHANESULFONYL)-2-(4-PHENYLPIPERAZINE-1-CARBONYL)-2,3-DIHYDRO-1,4-BENZOXAZINE
Reactant of Route 6
4-(ETHANESULFONYL)-2-(4-PHENYLPIPERAZINE-1-CARBONYL)-2,3-DIHYDRO-1,4-BENZOXAZINE

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